molecular formula C8H13N3O B13174889 3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol

3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol

Cat. No.: B13174889
M. Wt: 167.21 g/mol
InChI Key: TWPSBYDDDMSWCR-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol is an organic compound with the molecular formula C₈H₁₃N₃O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-(pyrazin-2-yl)propan-1-one with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another approach involves the nucleophilic addition of a pyrazine derivative to an epoxide, followed by reduction of the resulting intermediate. This method may require specific reaction conditions, such as the use of a strong base like sodium hydride and a suitable solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of starting materials, catalysts, and solvents is critical to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield amines or alcohols, depending on the specific reaction conditions and reducing agents used.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A structurally similar compound with different functional groups.

    1-(Pyrazin-2-yl)propan-2-amine: Another pyrazine derivative with a different substitution pattern.

    3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol: A compound with a pyridine ring instead of a pyrazine ring.

Uniqueness

3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-amino-2-methyl-1-pyrazin-2-ylpropan-1-ol

InChI

InChI=1S/C8H13N3O/c1-6(4-9)8(12)7-5-10-2-3-11-7/h2-3,5-6,8,12H,4,9H2,1H3

InChI Key

TWPSBYDDDMSWCR-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=NC=CN=C1)O

Origin of Product

United States

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